N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, a thiazole ring, and two phenyl rings, which are common structures in many pharmaceuticals and could potentially interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the pyridazine ring might undergo electrophilic substitution, while the thiazole ring might participate in nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Applications
Derivatives of 1,3,5-oxadiazine, which are structurally related to the compound , have shown significant antibacterial properties . These substances can be utilized in the development of new antibacterial agents that may offer alternatives to traditional antibiotics, especially in the face of increasing antibiotic resistance .
Antifungal Uses
Similar to their antibacterial counterparts, these derivatives also exhibit antifungal activity . This makes them valuable in the pharmaceutical industry for the creation of antifungal medications, potentially aiding in the treatment of fungal infections .
Antitumor Potential
The compound’s structural class has been associated with antitumor effects . Research into these properties could lead to the development of novel cancer therapies, particularly in targeting specific types of tumors .
Insecticidal Properties
In agriculture, the compound’s relatives have been used as insecticides . They can be formulated into products that help protect crops from pest infestations, contributing to better yield and food security .
Herbicidal Activity
The derivatives of 1,3,5-oxadiazine have also found use as herbicides . They can be applied in agricultural settings to control the growth of unwanted plants, thus managing weed populations effectively .
Larvicidal Effects
These compounds can act as larvicides , targeting the larval stages of insects. This application is particularly relevant in controlling mosquito populations and, by extension, the spread of mosquito-borne diseases .
Tyrosinase Inhibition
A study on thiazolopyrimidine derivatives, which share a similar chemical backbone with the compound, has revealed their potential as tyrosinase inhibitors . This application is significant in treating hyperpigmentation disorders and could be extended to cosmetic products aimed at skin lightening .
Supramolecular Chemistry
In the field of supramolecular chemistry , derivatives of this compound can be used to synthesize molecular clips and other complex structures. This has implications for the development of new materials and nanotechnology applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S/c1-15-21(31-23(26-15)17-5-3-2-4-6-17)22(30)25-13-14-28-20(29)12-11-19(27-28)16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVDRQJYHSIIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide |
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